molecular formula C15H13N3O2 B11781088 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11781088
M. Wt: 267.28 g/mol
InChI Key: JMEJWQNYOYANPW-UHFFFAOYSA-N
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Description

1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a cyanomethyl group, a methoxy group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base such as sodium methoxide . The reaction is carried out at room temperature or under reflux conditions to yield the desired cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Cyanomethyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the cyanomethyl and methoxy groups contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyanomethyl and methoxy groups in this compound makes it unique compared to other similar compounds

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[4-(cyanomethyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C15H13N3O2/c1-20-14-7-9-18(15(19)13(14)10-17)12-4-2-11(3-5-12)6-8-16/h2-5H,6-7,9H2,1H3

InChI Key

JMEJWQNYOYANPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)CC#N)C#N

Origin of Product

United States

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